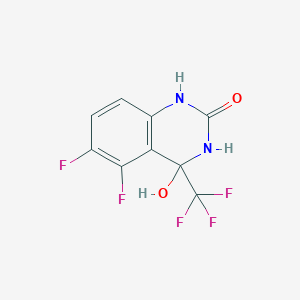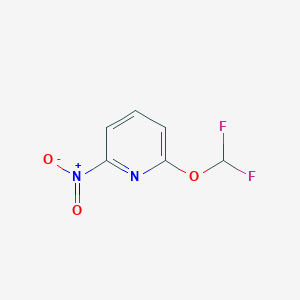
2-(Difluoromethoxy)-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-6-nitropyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry .
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-6-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method for synthesizing difluoromethoxylated compounds is through the use of difluoromethylation reagents.
Industrial production methods for such compounds often involve multi-step processes that include the preparation of intermediate compounds, followed by their functionalization to introduce the desired groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-6-nitropyridine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-6-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-6-nitropyridine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-6-nitropyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different electronic and steric properties.
2-(Difluoromethoxy)-4-nitropyridine: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.
2-(Difluoromethoxy)-6-aminopyridine: The nitro group is replaced by an amino group, leading to different chemical and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the pyridine ring.
Propiedades
Fórmula molecular |
C6H4F2N2O3 |
|---|---|
Peso molecular |
190.10 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-6-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-3-1-2-4(9-5)10(11)12/h1-3,6H |
Clave InChI |
LSMGKAPARWAECL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


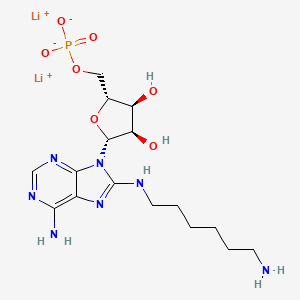
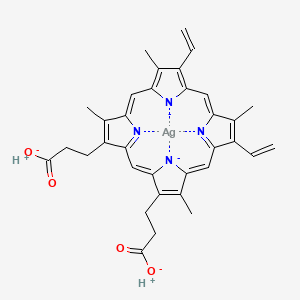

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
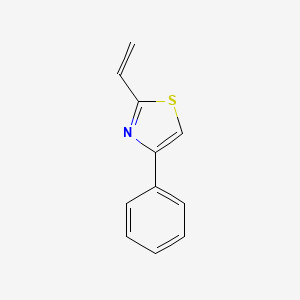
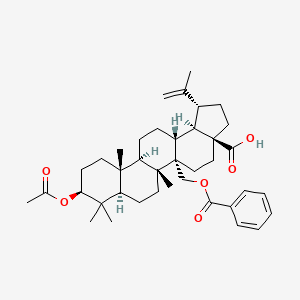
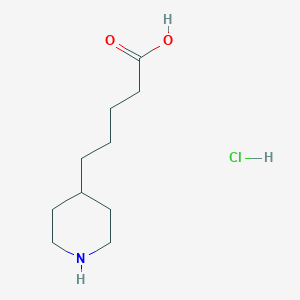
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
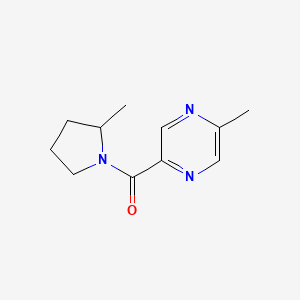
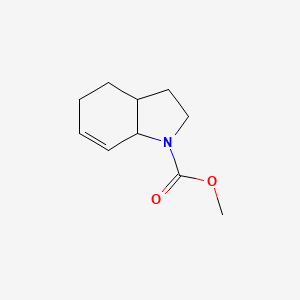
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
